4-Cyclopentyl-4-oxobutyric acid
Overview
Description
4-Cyclopentyl-4-oxobutyric acid, also known as CPBA, is an organic compound with a molecular formula of C9H14O3 . It is a white crystalline solid with a molecular weight of 170.21 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Cyclopentyl-4-oxobutyric acid is represented by the linear formula C9H14O3 . The molecule consists of a cyclopentyl group (a five-membered carbon ring) and a four-carbon chain with a terminal carboxylic acid group.Physical And Chemical Properties Analysis
4-Cyclopentyl-4-oxobutyric acid is a white solid . It has a molecular weight of 170.21 g/mol .Scientific Research Applications
1. Diabetes Management
Research has identified a derivative of 4-cyclopentyl-4-oxobutyric acid, namely 4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608), as a new class of antidiabetic agent. This compound selectively improves glucose-stimulated insulin release and glucose tolerance in both normal and diabetic rats, offering potential advancements in diabetes treatment (Shinkai et al., 1998).
2. Antibacterial Applications
A study explored the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a related compound, as a key starting material for synthesizing a series of heterocyclic compounds with expected antibacterial activities. These include aroylacrylic acids, pyridazinones, and furanones derivatives, highlighting its potential in developing new antibacterial agents (El-Hashash et al., 2015).
3. Neuroprotective Effects
4‐(2‐butyl‐6,7‐dichlor‐2‐cyclopentylindan‐1‐on‐5‐yl) oxobutyric acid (DCPIB), another derivative, is recognized as a specific and potent inhibitor of volume‐regulated anion channels (VRACs). It has demonstrated neuroprotective effects in the central nervous system, primarily through its action on VRACs, indicating its potential in treating neurological disorders (Minieri et al., 2013).
4. Vitamin K2 Biosynthesis
Research into the enzymic conversion of the coenzyme A ester of 4-(2'-carboxyphenyl)-4-oxobutyric acid to 1,4-dihydroxy-2-naphthoic acid, a key step in menaquinone (vitamin K2) biosynthesis, reveals its importance in this biochemical pathway. The study provides insights into the stereochemistry and reaction sequence of this conversion (Igbavboa & Leistner, 1990).
5. Electropolymerization Studies
The electropolymerization of 4-(3-pyrrolyl)-4-oxobutyric acid and its role in producing electroactive polymers and copolymers were investigated. This study highlights the potential of using transient potential waveforms for the production of polymer materials, demonstrating its application in materials science and engineering (Too et al., 1993).
6. Heterocyclic Synthesis
4-(4-Acetylamino/bromophenyl)-4-oxobut-2-enoic acids were used to synthesize Michael adducts, which were further utilized as key starting materials for the synthesis of various heterocyclic compounds. This research underscores the importance of 4-cyclopentyl-4-oxobutyric acid derivatives in heterocyclic chemistry and drug design (El-Hashash & Rizk, 2016).
7. Metabolic Pathway Studies
The role of 4-cyclopentyl-4-oxobutyric acid derivatives in metabolic pathways, particularly in the function of 2-oxo acid dehydrogenase complexes, was highlighted. These complexes play crucial roles in intermediary metabolism, emphasizing the compound's significance in understanding metabolic processes (Yeaman, 1989).
8. Antiangiogenic Role
A derivative, 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid (DCPIB), was found to inhibit angiogenesis through modulation of the vascular endothelial growth factor receptor 2 signaling pathway. This discovery suggests its potential application in treating angiogenesis-related diseases (Zhou et al., 2022).
properties
IUPAC Name |
4-cyclopentyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(5-6-9(11)12)7-3-1-2-4-7/h7H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVFEGLWBFHQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442669 | |
Record name | 4-CYCLOPENTYL-4-OXOBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyl-4-oxobutyric acid | |
CAS RN |
3400-90-6 | |
Record name | 4-CYCLOPENTYL-4-OXOBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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